3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine
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Overview
Description
3-(2,5-DICHLOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with 2,5-dichlorophenyl and 3-pyridyl groups
Preparation Methods
The synthesis of 3-(2,5-DICHLOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2,5-DICHLOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . Molecular docking studies have shown that it binds strongly to certain bacterial enzymes, leading to their inactivation and subsequent bacterial death .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(2,5-DICHLOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of structural features and reactivity. Similar compounds include:
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Differing by the position of chlorine atoms on the phenyl ring, which can affect its reactivity and biological activity.
3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Featuring a thiadiazine ring instead of a thiadiazole ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C14H7Cl2N5S |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7Cl2N5S/c15-9-3-4-11(16)10(6-9)12-18-19-14-21(12)20-13(22-14)8-2-1-5-17-7-8/h1-7H |
InChI Key |
LXEMWPHPXQRREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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